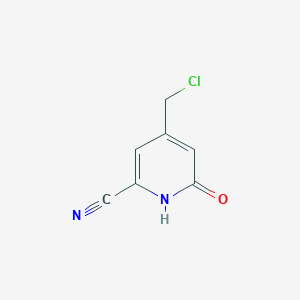
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile typically involves the chloromethylation of 6-hydroxypyridine-2-carbonitrile. One common method includes the reaction of 6-hydroxypyridine-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde group.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 6-oxo-pyridine-2-carbonitrile derivatives.
Reduction Reactions: Formation of 2-amino-4-(chloromethyl)-6-hydroxypyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the hydroxyl and carbonitrile groups.
6-Hydroxypyridine-2-carbonitrile: Lacks the chloromethyl group.
4-(Chloromethyl)-2-pyridinecarbonitrile: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(Chloromethyl)-6-hydroxypyridine-2-carbonitrile is unique due to the presence of all three functional groups (chloromethyl, hydroxyl, and carbonitrile) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-3-5-1-6(4-9)10-7(11)2-5/h1-2H,3H2,(H,10,11) |
InChI-Schlüssel |
UDTOSFAIYZMWHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


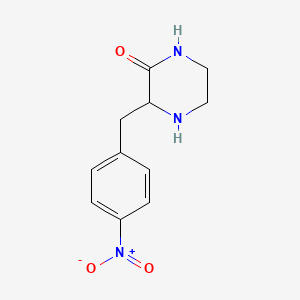



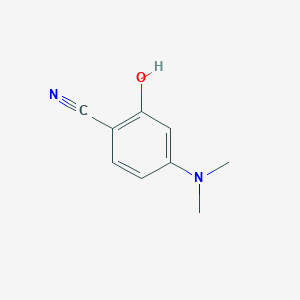



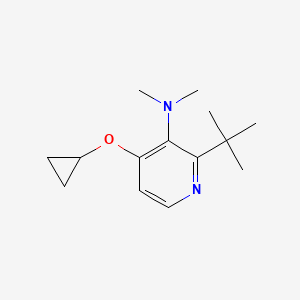
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)
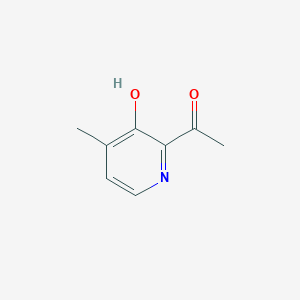
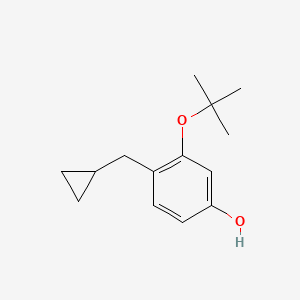
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
